molecular formula C14H17N3 B13329409 1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B13329409
M. Wt: 227.30 g/mol
InChI Key: DYWOOZDMGWFRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Techniques such as ultrasonic-assisted synthesis have also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. For example, the compound may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.

Biological Activity

1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by a cyclopentapyrazole core substituted with an isopropyl group and a pyridine moiety. Its molecular formula is C14H18N4C_{14}H_{18}N_4, and its structure can be represented as follows:

Structure C14H18N4\text{Structure }\text{C}_{14}\text{H}_{18}\text{N}_{4}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Anticancer Activity

Several studies have demonstrated the compound's efficacy against cancer cell lines. For instance, it has been shown to inhibit tumor growth in xenograft models. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through the inhibition of neuroinflammation and oxidative stress.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets involved in key signaling pathways:

  • PI3K/AKT Pathway : Inhibition of this pathway has been linked to reduced tumor proliferation.
  • NF-kB Signaling : Modulation of NF-kB activity may contribute to its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AnticancerInhibition of tumor growthModulation of cell signaling pathways
Anti-inflammatoryReduced cytokine productionInhibition of NF-kB signaling
NeuroprotectiveProtection against neuronal damageReduction of oxidative stress and inflammation

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various derivatives of pyrazole compounds including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential utility in conditions characterized by chronic inflammation.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-propan-2-yl-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C14H17N3/c1-10(2)17-13-5-3-4-12(13)14(16-17)11-6-8-15-9-7-11/h6-10H,3-5H2,1-2H3

InChI Key

DYWOOZDMGWFRRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C(=N1)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.